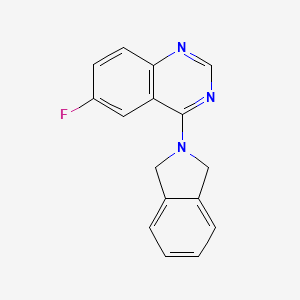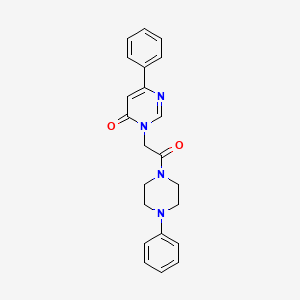![molecular formula C11H9N5S B15119319 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine CAS No. 91348-16-2](/img/structure/B15119319.png)
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is a heterocyclic compound that features a purine ring system substituted with a pyridin-3-ylmethyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine typically involves the alkylation of a purine derivative with a pyridin-3-ylmethyl sulfanyl group. One common method involves the reaction of 6-chloropurine with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridine ring or the purine ring using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring, particularly at the 6-position if other substituents are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The pyridine and purine rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. The sulfanyl group can also modulate the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-4-sulfanylfuro[3,4-с]pyridin-3(1H)-one: Similar in having a sulfanyl group attached to a heterocyclic ring.
2-thio-containing pyrimidines: Share the presence of a sulfur atom in the heterocyclic structure.
Uniqueness
6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine is unique due to the combination of a purine ring with a pyridin-3-ylmethyl sulfanyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with specific biological activities .
Propriétés
Numéro CAS |
91348-16-2 |
|---|---|
Formule moléculaire |
C11H9N5S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
6-(pyridin-3-ylmethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C11H9N5S/c1-2-8(4-12-3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16) |
Clé InChI |
YKLRWNKTMVBHDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CSC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15119246.png)

![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B15119275.png)


![methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119289.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
![11-[(3-Methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119308.png)
![6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B15119313.png)


![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15119321.png)
![9-(2-methoxyethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15119329.png)
